molecular formula C13H11Cl2NO B8193914 2',4'-Dichloro-5-methoxy-[1,1'-biphenyl]-3-amine

2',4'-Dichloro-5-methoxy-[1,1'-biphenyl]-3-amine

Cat. No.: B8193914
M. Wt: 268.13 g/mol
InChI Key: CYSSXWXFFNDHQF-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms, a methoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dichloro-5-methoxy-[1,1’-biphenyl] and an amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents. For example, the reaction may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atoms with the amine group.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe for understanding biological pathways.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methoxypyrimidine: This compound shares similar structural features but differs in the presence of a pyrimidine ring instead of a biphenyl structure.

    4,4’-Dichloro-1,1’-biphenyl: This compound is similar in having chlorine atoms attached to a biphenyl structure but lacks the methoxy and amine groups.

Uniqueness

2’,4’-Dichloro-5-methoxy-[1,1’-biphenyl]-3-amine is unique due to the combination of its functional groups (chlorine, methoxy, and amine) and its biphenyl backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-17-11-5-8(4-10(16)7-11)12-3-2-9(14)6-13(12)15/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSSXWXFFNDHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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